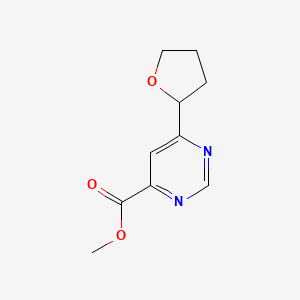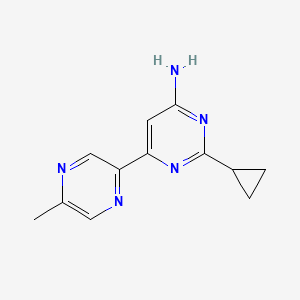
2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine
Overview
Description
Scientific Research Applications
Structure-Activity Relationship Studies
Researchers have explored the structure-activity relationships (SAR) of analogs containing the pyrimidin-4-amine moiety. For instance, Altenbach et al. (2008) conducted SAR studies on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, optimizing the compound's potency and evaluating its anti-inflammatory and antinociceptive activities in animal models. This research underscores the utility of pyrimidine derivatives in developing treatments for inflammation and pain, highlighting the compound's relevance in drug discovery efforts (Altenbach et al., 2008).
Heterocyclic Chemistry Applications
In the realm of heterocyclic chemistry, Lipson et al. (2006) explored cyclocondensation reactions involving 5-methylpyrazol-3-amine, leading to the synthesis of various pyrazolo[1,5-a]-pyrimidin-5(4H)-ones. Such studies demonstrate the versatility of pyrimidine and pyrazine derivatives in constructing complex heterocyclic systems, which are crucial in the development of new therapeutic agents (Lipson et al., 2006).
Anticancer and Anti-inflammatory Applications
Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and assessed their cytotoxic effects on HCT-116 and MCF-7 cancer cell lines, as well as their 5-lipoxygenase inhibition capabilities. Such research indicates the potential of pyrimidine derivatives in cancer therapy and as anti-inflammatory agents (Rahmouni et al., 2016).
Antitumor and Antimicrobial Activities
The synthesis of enaminones and their utility in creating substituted pyrazoles with antitumor and antimicrobial activities have been reported. Riyadh (2011) described the synthesis of N-arylpyrazole-containing enaminones, leading to bipyrazoles and pyrazolylisoxazoles with potential antitumor and antimicrobial effects. This research exemplifies the application of pyrimidine analogs in addressing various health concerns, including cancer and microbial infections (Riyadh, 2011).
properties
IUPAC Name |
2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-7-5-15-10(6-14-7)9-4-11(13)17-12(16-9)8-2-3-8/h4-6,8H,2-3H2,1H3,(H2,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQWYULTMVNZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C2=CC(=NC(=N2)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



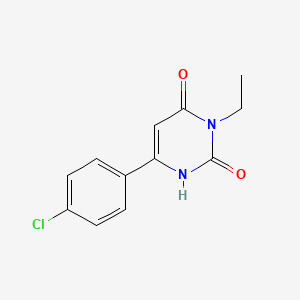
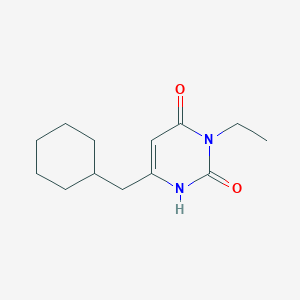
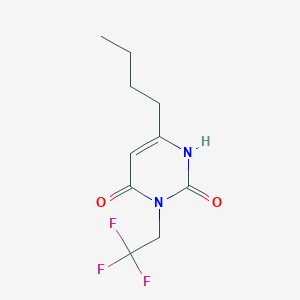
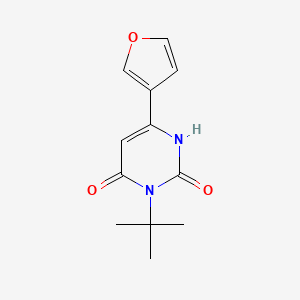
![3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484079.png)
![N-[3-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide](/img/structure/B1484080.png)
![2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1484081.png)
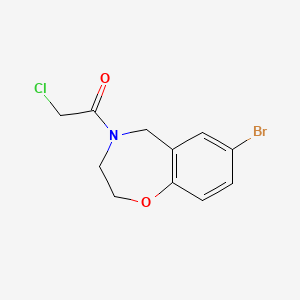
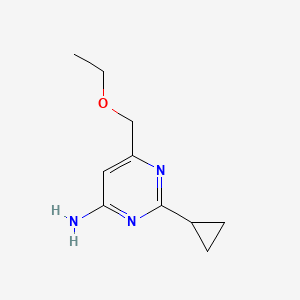
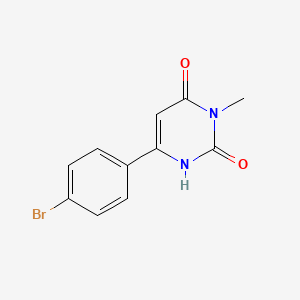
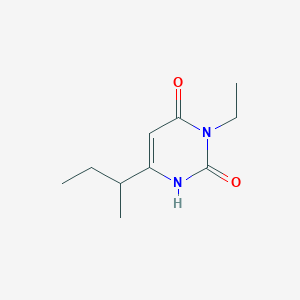
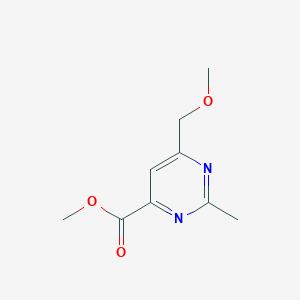
![4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1484091.png)
